TAK-285: A Technical Guide to its Mechanism of Action on HER2 and EGFR
TAK-285: A Technical Guide to its Mechanism of Action on HER2 and EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-285 is an orally bioavailable, small molecule inhibitor that demonstrates potent and selective activity against both Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1] As members of the ErbB family of receptor tyrosine kinases, HER2 and EGFR are critical mediators of cell proliferation, differentiation, and survival. Their overexpression and aberrant signaling are hallmarks of various malignancies, making them key targets for anti-cancer therapies.[2] This technical guide provides an in-depth analysis of the mechanism of action of TAK-285, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. Notably, TAK-285 has the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases.[2][3][4]
Core Mechanism of Action
TAK-285 functions as a dual kinase inhibitor, targeting the ATP-binding pocket of both HER2 and EGFR to block their intrinsic kinase activity.[1][5] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades that are crucial for tumor cell growth and survival.[6] Studies have shown that TAK-285 is a potent inhibitor of both wild-type HER2 and EGFR.[7]
The sensitivity of cancer cells to TAK-285 has been linked to the expression levels of HER2 and HER3. An inverse correlation exists between the IC50 values for cell growth inhibition and the expression of HER2 and HER3.[2][8] HER3, which lacks intrinsic kinase activity, is trans-phosphorylated by HER2.[2][8] In TAK-285-sensitive cells, HER3 is highly phosphorylated, and treatment with TAK-285 leads to a reduction in this phosphorylation.[2][8] This suggests that the HER2/HER3 heterodimer is a key driver of proliferation in these cells and that phospho-HER3 could serve as a potential biomarker for predicting response to TAK-285.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of TAK-285 from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | 95% Confidence Interval | Notes |
| HER2 | 17 | 12-24 | [9][10] |
| EGFR | 23 | 18-30 | [9][10] |
| HER4 | 260 | - | [7] |
| MEK1 | 1100 | - | [5] |
| Aurora B | 1700 | - | [5] |
Table 2: Cellular Activity - Inhibition of Phosphorylation
| Cell Line | Target Phosphorylation | IC50 (nM) |
| BT-474 | Phospho-HER2 | 9.3 |
| BT-474 | Phospho-Akt | 15 |
| BT-474 | Phospho-MAPK | <6.3 |
| A-431 | Phospho-EGFR | 53 |
Table 3: Cellular Activity - Growth Inhibition (GI50/IC50)
| Cell Line | Description | GI50/IC50 (nM) |
| BT-474 | HER2-overexpressing human breast cancer | 17 |
| NCI-N87 | HER2-overexpressing human gastric cancer | - |
| SK-BR-3 | HER2-overexpressing human breast cancer | - |
| Calu-3 | HER2-overexpressing human lung cancer | - |
| MDA-MB-453 | HER2-overexpressing human breast cancer | - |
| A-431 | EGFR-overexpressing human epidermoid carcinoma | 1100 |
| MRC-5 | Normal human lung fibroblast | 20000 |
Experimental Protocols
Kinase Inhibition Assay (HER2 and EGFR)
This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of TAK-285 against HER2 and EGFR kinases.
-
Enzyme and Substrate Preparation : The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed as N-terminal tagged proteins using a baculovirus expression system and purified.[7] A generic tyrosine kinase substrate, such as poly(Glu)-Tyr (4:1), is used.[7]
-
Reaction Mixture : The kinase reaction is performed in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[7] The mixture includes the purified kinase (0.25 μg/mL), the substrate (5 μg/mL), and radiolabeled [γ-³²P]ATP (0.9 μCi per reaction) with a final ATP concentration of 50 μM.[7]
-
Inhibitor Incubation : Increasing concentrations of TAK-285 are pre-incubated with the kinase for 5 minutes at room temperature.[7]
-
Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and allowed to proceed for 10 minutes at room temperature.[7] The reaction is stopped by adding 10% trichloroacetic acid.[7]
-
Measurement of Phosphorylation : The phosphorylated substrate is captured on a filter plate, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter.[7]
-
Data Analysis : IC50 values are calculated by performing a nonlinear regression analysis of the percent inhibition at each drug concentration.[7]
Cellular Phosphorylation Inhibition Assay
This protocol describes the method to assess the inhibitory effect of TAK-285 on the phosphorylation of HER2, EGFR, and downstream signaling proteins in cultured cells.
-
Cell Culture and Seeding : BT-474 cells (for HER2) or A-431 cells (for EGFR) are seeded in 48-well plates at a density of 1 x 10^5 cells/well and incubated overnight.[9]
-
Compound Treatment : The following day, the growth medium is replaced with fresh medium containing various concentrations of TAK-285 (e.g., 6.25 to 200 nM). For A-431 cells, EGF (100 ng/mL) is added to stimulate EGFR phosphorylation.[9]
-
Incubation : Cells are incubated with the compound for 2 hours.[9]
-
Cell Lysis : After incubation, the cells are washed and then lysed in SDS sample buffer.[9]
-
Western Blot Analysis : The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated HER2, EGFR, Akt, and MAPK, followed by incubation with a secondary antibody.[9][10]
-
Detection and Analysis : The protein bands are visualized using an appropriate detection method, and the band intensities are quantified. IC50 values are determined by logistic regression analysis of the Western blot results.[9]
Cell Growth Inhibition Assay
This protocol details the procedure for evaluating the effect of TAK-285 on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cell lines (e.g., BT-474, A-431) are seeded in 48- or 96-well plates at a density of 3,000-30,000 cells/well.[9]
-
Compound Addition : After 24 hours, TAK-285, dissolved in DMSO, is added to the medium to achieve final concentrations ranging from 0.00097 to 25 µmol/L.[9]
-
Incubation : The cells are incubated with the compound for 3 to 7 days.[9]
-
Cell Viability Measurement : Cell viability is assessed using a cell counter after trypsinization or by using a colorimetric assay such as the Cell Counting Kit-8.[9]
-
Data Analysis : The 50% growth inhibition (GI50) or IC50 values are calculated by comparing the growth of treated cells to DMSO-treated control cells.
Visualizations
Signaling Pathways
References
- 1. Facebook [cancer.gov]
- 2. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring TAK-285: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 4. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
